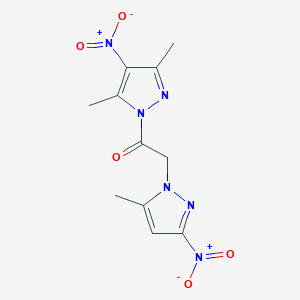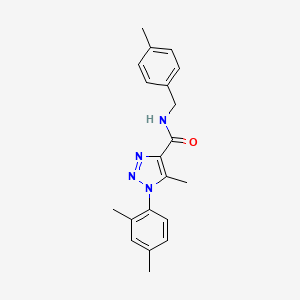
1-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHAN-1-ONE
Overview
Description
1-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHAN-1-ONE is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of nitro groups and methyl groups on the pyrazole rings, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHAN-1-ONE typically involves the following steps:
Formation of Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Alkylation: The methyl groups can be introduced via alkylation reactions using methyl iodide or other methylating agents.
Coupling Reaction: The final step involves coupling the two pyrazole rings through an ethanone linker, which can be achieved using various coupling reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of specific catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups would yield the corresponding amino derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHAN-1-ONE depends on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHAN-1-ONE: Similar structure but with different substitution patterns.
1-(3,5-DIMETHYL-4-AMINO-1H-PYRAZOL-1-YL)-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHAN-1-ONE: Contains an amino group instead of a nitro group.
Properties
IUPAC Name |
1-(3,5-dimethyl-4-nitropyrazol-1-yl)-2-(5-methyl-3-nitropyrazol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N6O5/c1-6-4-9(16(19)20)13-14(6)5-10(18)15-8(3)11(17(21)22)7(2)12-15/h4H,5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVCUYDFAFLYPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)N2C(=C(C(=N2)C)[N+](=O)[O-])C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2,4-dichlorophenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4566861.png)

![Morpholin-4-yl[1-(4-nitrophenyl)cyclopentyl]methanone](/img/structure/B4566882.png)

![N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)naphthalen-1-yl]naphthalene-1-sulfonamide](/img/structure/B4566910.png)
![2-(3-methylphenyl)-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B4566911.png)
![N-[4-(4-cyanophenoxy)phenyl]-3,4-dimethoxybenzamide](/img/structure/B4566916.png)
![N'-[1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)ethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B4566929.png)
![isopropyl {[4-phenyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B4566935.png)
![2-bromo-N-{[5-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4566947.png)
![6-[4-(TERT-BUTYL)PHENYL]-3-CYCLOPROPYL-1-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE](/img/structure/B4566955.png)


![4-[[4-(Furan-2-ylmethyl)piperazin-1-yl]methyl]-2,6-dimethoxyphenol;oxalic acid](/img/structure/B4566968.png)
